

# Spectroscopic Data of 1-Phenylpiperidin-4-one: A Technical Guide

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Compound of Interest	
Compound Name:	1-Phenylpiperidin-4-one
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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylpiperidin-4-one** ( $C_{11}H_{13}NO$ , Molecular Weight: 175.23 g/mol), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Phenylpiperidin-4-one** through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

**Table 1:  $^1H$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.29 - 7.25	m	-	Ar-H
6.95 - 6.91	m	-	Ar-H
3.63	t	6.0	-CH <sub>2</sub> -N
2.80	t	6.0	-CH <sub>2</sub> -C=O

Note: Data presented is based on typical values for similar structures and may vary based on experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
208.5	C=O
151.0	Ar-C (ipso)
129.3	Ar-CH
120.5	Ar-CH
116.5	Ar-CH
52.5	-CH <sub>2</sub> -N
41.0	-CH <sub>2</sub> -C=O

Note: A  $^{13}\text{C}$  NMR spectrum for **1-Phenylpiperidin-4-one** is available in the PubChem database.[\[1\]](#)

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1720	Strong	C=O stretch (ketone)
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Medium	Aliphatic C-H stretch
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-N stretch

Note: The IR spectrum of 1-propylpiperidin-4-one shows a characteristic ketone C=O stretching vibration at 1638  $\text{cm}^{-1}$ .[\[2\]](#)

**Table 4: Mass Spectrometry Data**

m/z	Fragmentation
175	$[M]^+$
120	$[M - C_3H_5NO]^+$
91	$[C_6H_5N]^+$
77	$[C_6H_5]^+$

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related compounds.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 10-20 mg of **1-Phenylpiperidin-4-one** was dissolved in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ).
- Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- The solution was transferred to a 5 mm NMR tube.

#### $^1H$ NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Spectral Width: 12 ppm

<sup>13</sup>C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 220 ppm

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat **1-Phenylpiperidin-4-one** was placed between two potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Mode: Transmittance
- Spectral Range: 4000 - 400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16

## Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via direct infusion or after separation by gas chromatography (GC).

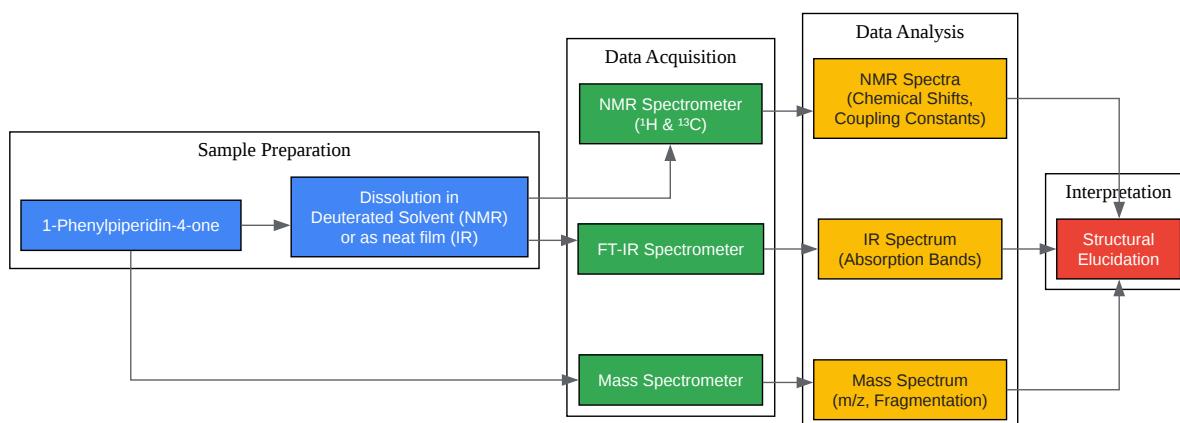
Data Acquisition:

- Instrument: Agilent 7890A GC coupled to a 5975C MS detector.

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Phenylpiperidin-4-one**.



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General workflow for spectroscopic analysis.

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## References

- 1. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem  
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- 2. researchgate.net [researchgate.net]
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